N-[(furan-2-yl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex polycyclic scaffold with a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, substituted by a furan-2-ylmethyl group at the N-position, a morpholin-4-yl ethyl chain at the 7-position, and a 6-imino-2-oxo-carboxamide moiety. Key structural elements include:
- Morpholine ethyl substituent: Improves aqueous solubility due to the morpholine ring’s polarity and hydrogen-bonding capacity .
Synthetic routes likely involve multicomponent reactions or stepwise cyclization, analogous to methods for related triazatricyclic systems (e.g., thieno[2,3-b]pyridines) .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-20-17(22(30)25-15-16-4-3-11-33-16)14-18-21(26-19-5-1-2-6-28(19)23(18)31)29(20)8-7-27-9-12-32-13-10-27/h1-6,11,14,24H,7-10,12-13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPLJOMNXXMAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(furan-2-yl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylmethylamine, which is then reacted with various intermediates to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps starting from simpler precursors. Common methods include:
- Formation of the Triazatricyclo Framework: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan and Morpholine Groups: These functional groups are added via nucleophilic substitution or coupling reactions.
- Final Modifications: Additional steps may involve oxidation or reduction to achieve the desired functional groups.
Reaction Conditions
The reactions often require controlled temperatures and inert atmospheres to minimize side reactions. Typical reagents include organoboron compounds for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
N-[(furan-2-yl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has shown promise in several research areas:
Medicinal Chemistry
The compound is being studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development aimed at specific diseases.
Biological Research
Research indicates that this compound can modulate enzyme activities and receptor functions due to its structural characteristics. This modulation can lead to significant biological effects relevant in pharmacology.
Material Science
In material science, compounds like this one are explored for their unique properties that may lead to the development of new materials with enhanced functionalities.
Chemical Biology
The compound's ability to serve as a building block for more complex molecules positions it as a valuable tool in chemical biology research.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism involves the inhibition of specific pathways crucial for cancer cell survival.
Case Study 2: Antimicrobial Properties
Studies have highlighted the antimicrobial efficacy of this compound against several pathogens, suggesting its potential use in developing new antibiotics or antifungal agents.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The morpholine ethyl group in the target compound likely confers better solubility than fluorinated () or purely aromatic () substituents.
Physicochemical and Crystallographic Properties
Insights :
- The target compound’s hydrogen-bonding capacity (morpholine, carboxamide) may promote stable crystal packing or protein interactions, akin to ’s N–H⋯O networks.
- Lower molecular weight analogues (e.g., ’s 95a) may exhibit faster clearance but reduced binding affinity.
Hypothetical Bioactivity Based on Structural Proxies
- Antimicrobial Potential: Fluorinated triazole derivatives () show membrane-targeting activity; the target compound’s morpholine group may redirect activity to intracellular targets.
- Kinase Inhibition : Rigid triazatricyclic cores are common in kinase inhibitors (e.g., imatinib analogues), suggesting possible ATP-competitive binding .
- Metabolic Stability : The fused ring system may resist oxidative metabolism better than dihydropyridines () or ester-containing compounds ().
Biological Activity
N-[(furan-2-yl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 472.5 g/mol. The compound features a triazatricyclo structure that contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N6O3 |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | N-benzyl-6-imino... |
| InChI Key | WKACPZVBSVYGLO-UHFFFAOYSA-N |
The biological activity of N-[(furan-2-yl)methyl]-6-imino... primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate these targets through various interactions including:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which may result in therapeutic effects.
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties. In related studies, compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies and Research Findings
- Antitumor Activity : A derivative exhibiting similar structural characteristics was incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells. This formulation showed superior antitumor activity compared to non-targeted controls .
- In Vitro Studies : A series of in vitro evaluations revealed that compounds with furan and morpholine moieties exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have indicated that modifications in the furan and morpholine groups can enhance biological activity and selectivity towards specific targets .
Q & A
Basic: What are the critical synthetic steps for preparing this compound?
Answer:
The synthesis involves multi-step organic reactions, starting with the formation of the triazatricyclo core via cyclization of precursors containing furan, morpholine, and imine moieties. Key steps include:
- Amide bond formation : Coupling the furan-2-ylmethylamine group with the activated carbonyl intermediate under anhydrous conditions (e.g., using DCC or EDCI as coupling agents) .
- Morpholine-ethyl incorporation : Alkylation of the nitrogen atom in the triazatricyclo system with 2-(morpholin-4-yl)ethyl bromide, requiring careful pH control to avoid side reactions .
- Imination and oxidation : Sequential introduction of the imino group and oxidation to form the 2-oxo moiety, monitored via TLC or HPLC .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve signals from the furan methyl, morpholine ethyl, and triazatricyclo protons. Overlapping peaks in the aromatic region may require 2D NMR (e.g., COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (e.g., observed vs. calculated m/z for C₂₄H₂₆N₆O₄) .
- X-ray Crystallography : For unambiguous confirmation of the tricyclic geometry and stereochemistry, if single crystals are obtainable .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 24 hours to 2 hours) while maintaining >80% yield .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) for alkylation steps to enhance nucleophilicity. Avoid protic solvents to prevent hydrolysis of the imine group .
- Automated purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate the product from byproducts like unreacted morpholine derivatives .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Purity validation : Use HPLC with UV/Vis detection (λ = 254 nm) to confirm >95% purity, as impurities (e.g., residual morpholine derivatives) may skew bioassay results .
- Dose-response studies : Perform IC₅₀ assays across multiple cell lines to differentiate compound-specific effects from off-target interactions .
- Target validation : Pair in vitro assays with molecular docking to assess binding affinity to proposed targets (e.g., kinase enzymes). Compare results with structurally similar compounds (e.g., triazatricyclo derivatives in ).
Basic: Which functional groups dominate the compound’s reactivity?
Answer:
- Amide group : Participates in hydrogen bonding with biological targets; susceptible to hydrolysis under strongly acidic/basic conditions .
- Imino group (C=N) : Acts as a Lewis base, enabling coordination to metal catalysts in synthetic modifications .
- Morpholine moiety : Enhances solubility via its hydrophilic oxygen atoms; the ethyl linker allows conformational flexibility for target engagement .
Advanced: What computational strategies elucidate mechanistic interactions with biological targets?
Answer:
- Molecular Dynamics (MD) simulations : Model the compound’s binding stability to proteins (e.g., over 100 ns trajectories) using software like GROMACS .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing morpholine with piperazine) and correlate changes with activity data to identify critical pharmacophores .
- Density Functional Theory (DFT) : Calculate electron distribution in the triazatricyclo core to predict sites of electrophilic/nucleophilic attack .
Basic: How does the compound’s solubility impact experimental design?
Answer:
- Solubility profiling : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. Add co-solvents like cyclodextrins if precipitation occurs .
- LogP determination : Use shake-flask method or HPLC retention time to estimate partition coefficients, guiding solvent selection for reactions .
Advanced: What strategies resolve structural ambiguities in NMR data?
Answer:
- Variable Temperature NMR (VT-NMR) : Suppress signal broadening caused by conformational exchange in the morpholine-ethyl chain .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels at key positions (e.g., imino nitrogen) to simplify spectral interpretation .
- Comparative analysis : Overlay NMR data with structurally characterized analogs (e.g., triazatricyclo derivatives in ).
Basic: What safety precautions are critical during synthesis?
Answer:
- Morpholine derivatives : Handle in a fume hood due to volatility and potential respiratory irritation .
- Phosphorus-based reagents (e.g., PCl₅) : Use dry conditions and inert atmosphere to prevent exothermic reactions .
Advanced: How can researchers leverage heterocyclic analogs to expand structure-activity studies?
Answer:
- Scaffold hopping : Replace the furan ring with thiophene or pyrrole to assess electronic effects on bioactivity .
- Ring expansion : Synthesize a diazatricyclo variant and compare pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
